N-butyl-2,5-dichlorobenzenesulfonamide
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Overview
Description
N-butyl-2,5-dichlorobenzenesulfonamide is a chemical compound with the molecular formula C10H13Cl2NO2S . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of N-butyl-2,5-dichlorobenzenesulfonamide consists of a benzene ring S-linked to a sulfonamide group, with two chlorine atoms attached to the benzene ring and a butyl group attached to the nitrogen atom of the sulfonamide group .Physical And Chemical Properties Analysis
N-butyl-2,5-dichlorobenzenesulfonamide has an average mass of 282.187 Da and a monoisotopic mass of 281.004395 Da .Scientific Research Applications
Anticancer Properties
“N-butyl-2,5-dichlorobenzenesulfonamide” has been used in the synthesis of new chalcone derivatives, which have shown notable anticancer effects . These compounds have been tested on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS . The activity of all compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL .
Cell Cycle Inhibition
Among all the tested compounds, derivative 5 showed the highest activity on the AGS cell line . Therefore, it was tested for cell cycle inhibition . The results showed that this compound strongly arrested the cell cycle in the subG0 phase .
Induction of Mitochondrial Membrane Depolarization
The same derivative 5 was also tested for the induction of mitochondrial membrane depolarization . The results showed that this compound depolarized the mitochondrial membrane .
Activation of Caspase-8 and -9
The derivative 5 was further tested for the activation of caspase-8 and -9 . The results showed that this compound activated caspase-8 and -9 .
Antioxidant Properties
All the obtained compounds were also assessed for their antioxidant activity . The highest antiradical effect was demonstrated for derivative 5, which was able to inhibit DPPH and ABTS radicals . All examined compounds showed dose-dependent activity against neutrophil elastase .
Mechanism of Action
properties
IUPAC Name |
N-butyl-2,5-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-2-3-6-13-16(14,15)10-7-8(11)4-5-9(10)12/h4-5,7,13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTKJVPOROKRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2,5-dichlorobenzenesulfonamide |
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